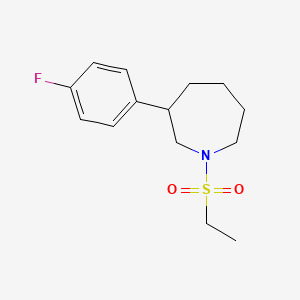

1-(Ethylsulfonyl)-3-(4-fluorophenyl)azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Another method involves the electrochemical reduction of compounds, leading to the cleavage of the carbon–halogen bond to leave a phenyl radical .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, direct fluorosulfonylation with fluorosulfonyl radicals is a method used for producing sulfonyl fluorides . Another reaction involves the electrochemical reduction of compounds, leading to the cleavage of the carbon–halogen bond .Wissenschaftliche Forschungsanwendungen

Copper-Catalyzed, N-Directed Distal C(sp3)-H Functionalization toward Azepanes

A copper-catalyzed formal [5 + 2] aza-annulation process utilizing N-fluorosulfonamides and 1,3-dienes/1,3-enynes enables the synthesis of alkene/alkyne-containing azepanes. This method highlights the selective functionalization of distal unactivated C(sp3)-H bonds and exhibits a broad substrate scope, facilitating late-stage modification of pharmaceuticals and natural products. The proposed radical mechanism suggests a pathway for constructing azepane motifs via C-N bond formation, indicating potential synthetic applications for azepane derivatives including "1-(Ethylsulfonyl)-3-(4-fluorophenyl)azepane" (Yang et al., 2022).

Azepanium Ionic Liquids

The synthesis of a new family of room temperature ionic liquids using azepane as a starting material showcases the transformation of this alicyclic secondary amine into tertiary amines and subsequently quaternary azepanium salts. These salts exhibit wide electrochemical windows, suggesting their potential as safe electrolytes in various applications. This research underscores the versatility of azepane-based compounds in creating novel materials with significant industrial relevance (Belhocine et al., 2011).

Synthesis and Properties of Sulfonated Block Copolymers

Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized using bis(4-fluorophenyl)sulfone, demonstrate high proton conductivity and mechanical properties, promising for fuel-cell applications. This indicates the potential utility of fluorophenyl-containing compounds in the development of high-performance materials for energy technologies (Bae et al., 2009).

Structure-Based Optimization of Azepane Derivatives as PKB Inhibitors

The structural optimization of azepane derivatives for inhibiting protein kinase B (PKB-alpha) underscores the compound's potential in therapeutic applications. This research demonstrates the plasma stability and high activity of certain azepane derivatives, illustrating the compound's relevance in medicinal chemistry and drug design (Breitenlechner et al., 2004).

Eigenschaften

IUPAC Name |

1-ethylsulfonyl-3-(4-fluorophenyl)azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO2S/c1-2-19(17,18)16-10-4-3-5-13(11-16)12-6-8-14(15)9-7-12/h6-9,13H,2-5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAONWCXSOHMOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCCC(C1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Ethylsulfonyl)-3-(4-fluorophenyl)azepane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2794483.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2794485.png)

![2-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol](/img/structure/B2794488.png)

![N-(2,6-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2794491.png)

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2794493.png)

![N-[3-[2-(4-fluorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2794495.png)

![N-(2-(methylthio)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2794498.png)

methyl}quinolin-8-ol](/img/structure/B2794499.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]thio}acetamide](/img/structure/B2794502.png)